2-Heptadecanol

Übersicht

Beschreibung

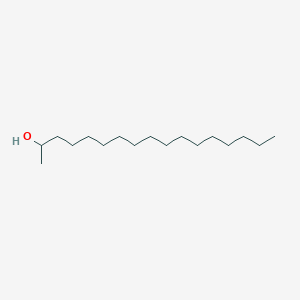

2-Heptadecanol: is a long-chain fatty alcohol with the molecular formula C₁₇H₃₆O . It is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to the second carbon atom in the heptadecane chain. This compound is known for its waxy texture and is often used in various industrial applications due to its surfactant properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Heptadecanol can be synthesized through the reduction of heptadecanoic acid or its esters. One common method involves the hydrogenation of heptadecanoic acid using a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. Another method includes the reduction of heptadecanoic acid esters using lithium aluminum hydride (LiAlH₄) in anhydrous ether .

Industrial Production Methods: Industrially, this compound is produced through the catalytic hydrogenation of heptadecanoic acid or its methyl ester. The process typically involves the use of a nickel catalyst at elevated temperatures and pressures to achieve high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 2-Heptadecanol can be oxidized to heptadecanoic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The compound can be reduced to heptadecane using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Thionyl chloride (SOCl₂) in the presence of pyridine.

Major Products Formed:

Oxidation: Heptadecanoic acid.

Reduction: Heptadecane.

Substitution: Heptadecyl chloride.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2-Heptadecanol is characterized by its long hydrocarbon chain, which contributes to its amphiphilic nature. This property makes it suitable for use in surfactants and emulsifiers. The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Industrial Applications

1. Surfactants and Emulsifiers

- Detergents : this compound is used in the formulation of nonionic surfactants, which are essential in detergents due to their ability to reduce surface tension and enhance cleaning efficiency. Nonionic surfactants derived from fatty alcohols like this compound are preferred for their mildness and effectiveness in various pH levels .

- Cosmetics : In cosmetic formulations, this compound acts as an emollient and thickener, improving texture and skin feel. Its ability to stabilize emulsions makes it valuable in creams and lotions .

2. Chemical Synthesis

- Sodium Heptadecyl Sulfate Production : this compound is utilized in the synthesis of sodium heptadecyl sulfate, a surfactant used in various industrial applications including personal care products . The reaction involves the sulfation of the alcohol, which enhances its surfactant properties.

Research Applications

1. Biochemical Studies

- Fatty Alcohol Metabolism : Research has shown that fatty alcohols like this compound play a role in metabolic pathways related to human health. For instance, they are involved in lipid metabolism disorders such as Sjögren–Larsson syndrome . Understanding these pathways can lead to better therapeutic strategies.

2. Photobiocatalysis

- Recent studies have explored the use of photobiocatalytic processes involving enzymes that can convert unsaturated fatty acids into secondary alcohols, including this compound. This method offers a sustainable approach to synthesizing valuable compounds while minimizing environmental impact .

Health Applications

1. Antimicrobial Properties

- Some studies have indicated that long-chain fatty alcohols exhibit antimicrobial activity, making them potential candidates for use in personal care products aimed at reducing microbial growth on skin surfaces . This application is particularly relevant for products designed to combat dandruff and other scalp conditions.

2. Therapeutic Uses

- Emerging research highlights the potential therapeutic benefits of this compound as an anti-inflammatory agent. Its role in modulating inflammatory responses could be significant for developing treatments for chronic inflammatory conditions .

Case Studies

Wirkmechanismus

The mechanism of action of 2-Heptadecanol involves its interaction with lipid membranes and enzymes. As a long-chain fatty alcohol, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also serves as a substrate for enzymes involved in fatty alcohol metabolism, such as alcohol dehydrogenases and fatty acid synthases .

Vergleich Mit ähnlichen Verbindungen

1-Heptadecanol: A primary alcohol with the hydroxyl group attached to the first carbon atom.

2-Hexadecanol: A secondary alcohol with a similar structure but one carbon atom shorter.

2-Octadecanol: A secondary alcohol with one additional carbon atom.

Uniqueness: 2-Heptadecanol is unique due to its specific chain length and the position of the hydroxyl group. This structural specificity influences its physical properties, such as melting point and solubility, and its chemical reactivity compared to other long-chain fatty alcohols .

Biologische Aktivität

2-Heptadecanol, a long-chain fatty alcohol, has garnered attention for its potential biological activities, particularly in antimicrobial and therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

- Chemical Formula : C17H36O

- Molecular Weight : 256.48 g/mol

- Structure : this compound is characterized by a hydroxyl group (-OH) attached to the second carbon of a heptadecane chain.

Antimicrobial Properties

Research indicates that long-chain fatty alcohols, including this compound, exhibit significant antimicrobial activity. A study published in MDPI evaluated the antibacterial effects of various long-chain fatty alcohols against Staphylococcus aureus, demonstrating that certain fatty alcohols can disrupt bacterial cell membranes, leading to cell death.

| Fatty Alcohol | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| 1-Octanol | 80 µg/mL | 160 µg/mL |

| 1-Nonanol | 40 µg/mL | 80 µg/mL |

| This compound | 20 µg/mL | 40 µg/mL |

The results indicate that this compound exhibits potent bactericidal activity at lower concentrations compared to other tested alcohols, suggesting its potential as an effective antimicrobial agent .

Cytotoxicity and Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its cytotoxic effects on cancer cells. A case study published in the Asian Journal of Pharmaceutical and Clinical Research investigated the bioactivity of fatty alcohols extracted from various plant sources. The study found that this compound demonstrated significant cytotoxicity against several cancer cell lines, indicating its potential as a therapeutic agent in cancer treatment .

The mechanism through which this compound exerts its biological effects primarily involves disruption of cellular membranes. The long hydrophobic tail of the fatty alcohol interacts with lipid bilayers, leading to increased permeability and eventual cell lysis. This mechanism has been confirmed through various assays measuring potassium ion leakage from bacterial cells exposed to fatty alcohols .

Case Studies

- Antimicrobial Efficacy : A study involving various strains of bacteria showed that formulations containing this compound significantly reduced bacterial counts in vitro. This suggests its potential application in developing natural preservatives or disinfectants.

- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability among specific cancer cell lines, highlighting its potential role in cancer therapy .

Eigenschaften

IUPAC Name |

heptadecan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)18/h17-18H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYQHFLBAPNPRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871268 | |

| Record name | 2-Heptadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57289-07-3, 16813-18-6 | |

| Record name | Isoheptadecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057289073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Heptadecanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Heptadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.